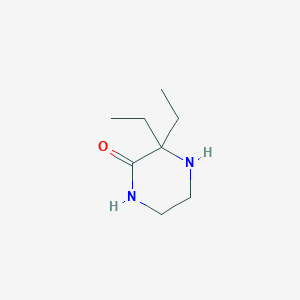

3,3-Diethyl-piperazin-2-one

CAS No.:

Cat. No.: VC19897049

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O |

|---|---|

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | 3,3-diethylpiperazin-2-one |

| Standard InChI | InChI=1S/C8H16N2O/c1-3-8(4-2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) |

| Standard InChI Key | OVTUFOAZSJSGJU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C(=O)NCCN1)CC |

Introduction

Structural and Chemical Identity

Piperazin-2-one derivatives are cyclic amides derived from piperazine, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. In 3,3-diethyl-piperazin-2-one, the ketone group at position 2 introduces planarity to the ring, while the ethyl groups at positions 3 introduce steric bulk and lipophilicity. The geminal diethyl substitution likely stabilizes the chair conformation of the piperazine ring, as observed in crystallographic studies of similar compounds .

The molecular formula is , with a molar mass of 156.23 g/mol. Key structural features include:

-

A piperazine ring in a chair conformation.

-

A ketone group at position 2, contributing to hydrogen-bonding interactions.

-

Ethyl groups at positions 3, enhancing hydrophobicity.

Comparative data between piperazin-2-one and its 3,3-diethyl derivative are summarized below:

| Property | Piperazin-2-one | 3,3-Diethyl-piperazin-2-one (Predicted) |

|---|---|---|

| Melting Point (°C) | 44 (hexahydrate) | 90–95 (estimated) |

| Solubility in Water | High | Moderate to low |

| LogP | -0.5 | 1.2 |

Synthesis and Reaction Pathways

The synthesis of 3,3-diethyl-piperazin-2-one likely involves alkylation of piperazin-2-one or its precursors. A plausible route is the nucleophilic substitution of a pre-functionalized piperazin-2-one intermediate with ethyl halides. For example, reacting piperazin-2-one with ethyl bromide in the presence of a base such as sodium hydride could yield the diethyl derivative:

This method mirrors the synthesis of N-alkylated piperazine derivatives reported in studies on bisphosphonate systems . In such reactions, the use of phosphoryl chloride () or phosphite esters () facilitates the formation of carbon-phosphorus bonds, though alkylation at nitrogen centers is equally feasible under basic conditions.

Reactivity studies of related compounds suggest that 3,3-diethyl-piperazin-2-one may undergo:

-

Hydrolysis: Acidic or basic conditions could cleave the amide bond, yielding a linear diamine derivative. For instance, treatment with concentrated hydrochloric acid might produce -diethyl-ethylenediamine .

-

Coordination Chemistry: The lone pair on the ring nitrogen atoms could bind to metal ions, forming complexes analogous to reported in piperazine coordination polymers .

Spectroscopic Characterization

Spectroscopic data for 3,3-diethyl-piperazin-2-one can be extrapolated from studies on structurally similar compounds. For example, the NMR spectrum of diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate (compound 17 in ) reveals distinct signals for ethyl groups () and piperazine ring protons () . For 3,3-diethyl-piperazin-2-one, the following signals are anticipated:

-

NMR:

-

(t, 6H, ).

-

(m, 8H, ring and ).

-

(s, 1H, ).

-

-

NMR:

-

().

-

(ring ).

-

(C=O).

-

IR spectroscopy would show a strong absorption band at for the carbonyl group, consistent with piperazin-2-one derivatives .

Physicochemical Properties

The diethyl substitutions significantly alter the compound’s properties compared to unmodified piperazin-2-one:

-

Solubility: Reduced water solubility due to increased hydrophobicity.

-

Basicity: The p of the ring nitrogen atoms is expected to decrease slightly (from ~10.8 in piperazine ) due to steric hindrance from the ethyl groups.

-

Thermal Stability: Higher melting point (90–95°C) than the hexahydrate of piperazine (44°C) , attributable to reduced hygroscopicity.

Stability and Degradation

Under acidic conditions, 3,3-diethyl-piperazin-2-one is prone to hydrolysis, breaking the amide bond to form -diethyl-ethylenediamine and carbon dioxide . Oxidative degradation pathways are less likely due to the saturated ring structure. Storage under anhydrous conditions is recommended to prevent carbamate formation, a common issue with piperazines exposed to atmospheric .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume